ALR2 Potency vs. Sorbinil
A study on thiazoline derivatives as aldose reductase (ALR2) inhibitors identified compound 7b, which contains an N-benzyl substituent on the thiazoline core, as a highly potent lead [1]. Its activity was compared directly to the established clinical benchmark, Sorbinil. Compound 7b demonstrated superior potency against the target ALR2, with an IC50 of 1.39 ± 2.21 μM, which is more than two-fold more potent than Sorbinil's IC50 of 3.14 ± 0.02 μM under the same assay conditions [1].
| Evidence Dimension | Inhibition of Aldose Reductase (ALR2) enzyme |
|---|---|
| Target Compound Data | IC50 = 1.39 ± 2.21 μM (for compound 7b, an N-benzyl thiazoline derivative) |
| Comparator Or Baseline | Sorbinil: IC50 = 3.14 ± 0.02 μM |
| Quantified Difference | Target compound is approximately 2.26-fold more potent than the comparator (lower IC50 indicates higher potency). |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
For researchers developing novel antidiabetic agents targeting diabetic complications, this data indicates that the N-benzyl thiazoline scaffold offers a significant potency advantage over the benchmark compound Sorbinil, guiding SAR and lead optimization efforts.
- [1] Shehzad, M. T., et al. (2021). Exploring synthetic and therapeutic prospects of new thiazoline derivatives as aldose reductase (ALR2) inhibitors. RSC Advances, 11(28), 17259–17282. doi: 10.1039/d1ra01716k View Source
